molecular formula C15H12N6O2 B2955145 3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034325-73-8

3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2955145
CAS No.: 2034325-73-8
M. Wt: 308.301
InChI Key: VTDCNPAULWCOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a synthetic small molecule based on the 1,2,4-triazolo[4,3-b]pyridazine scaffold, a heterocyclic structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . Compounds featuring this core structure are investigated primarily for their anticancer properties, with mechanistic studies indicating potential as inhibitors of key oncogenic kinases . Recent scientific literature has highlighted that structurally similar triazolopyridazine derivatives function as potent dual inhibitors of c-Met and Pim-1 kinases, two enzymatic targets strongly implicated in tumor proliferation, metastasis, and resistance to apoptosis . The design of this benzamide derivative incorporates a methoxy group at the 6-position of the triazolopyridazine ring and a cyano-substituted benzamide moiety linked via a methylene bridge, features intended to optimize interactions with the ATP-binding sites of target kinases . Researchers value this compound for probing critical signaling pathways, such as PI3K/AKT/mTOR, which are frequently dysregulated in cancers like breast carcinoma . In vitro, such compounds have demonstrated the ability to induce cell cycle arrest and significantly accelerate the progression of apoptosis, as evidenced by elevated caspase activity . This compound is supplied for non-human research applications. It is intended for use in biochemical assays, enzyme inhibition studies, and cellular mechanism-of-action investigations. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-cyano-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c1-23-14-6-5-12-18-19-13(21(12)20-14)9-17-15(22)11-4-2-3-10(7-11)8-16/h2-7H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDCNPAULWCOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC(=C3)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N6O2C_{18}H_{18}N_{6}O_{2}, with a molecular weight of approximately 350.382 g/mol. Its structure includes a benzamide moiety linked to a triazolo-pyridazine derivative, which is crucial for its biological activity.

Research indicates that compounds containing triazolo-pyridazine structures exhibit inhibitory effects on various kinases. Specifically, studies have demonstrated that similar triazolo-pyridazine derivatives effectively inhibit c-Met kinase activity, which plays a critical role in cancer progression and metastasis. The inhibition of c-Met was shown to correlate with cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxicity and kinase inhibitory activities of related compounds. The following table summarizes the IC50 values for various derivatives against selected cancer cell lines:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)c-Met IC50 (μM)
3-cyano-N...Not specifiedNot specifiedNot specifiedNot specified
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.330.090
Foretinib0.019Not applicableNot applicable0.019

*Note: The IC50 values represent the concentration required to inhibit cell growth by 50% and are indicative of the compound's potency against specific targets .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives, compound 12e exhibited significant cytotoxicity across multiple cell lines with IC50 values indicating high potency. This suggests that the structural features present in these compounds are essential for their anticancer activity .
  • Kinase Inhibition : The inhibitory activity against c-Met kinase was comparable to that of established inhibitors like Foretinib. This highlights the potential of these derivatives as therapeutic agents in oncology, particularly for cancers characterized by c-Met overexpression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Ring

6-Methoxy vs. 6-Hydroxy
  • N-((6-Hydroxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (Compound 4) Structural Difference: Replaces the methoxy group with a hydroxy group at position 4.
6-Methoxy vs. 6-Chloro
  • N-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
    • Structural Difference: Substitutes methoxy with chloro at position 5.
    • Impact: Chloro groups enhance lipophilicity and electron-withdrawing effects, which may improve receptor binding but increase toxicity risks .
6-Methoxy vs. 6-Methyl
  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Structural Difference: Methyl group at position 6 and benzamide attached via a phenyl linker. The phenyl linker may alter binding kinetics compared to the direct methylene linkage .

Variations in the Benzamide Substituent

3-Cyano vs. 4-Methoxy
  • 4-Methoxy-N-(2-(6-((4-Methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide Structural Difference: 4-Methoxybenzamide with a thioether substituent at position 6 and an ethyl linker.
3-Cyano vs. 3-Trifluoromethoxy
  • N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
    • Structural Difference: Trifluoromethoxy group on benzamide and thiophene at position 6.
    • Impact: The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene may introduce π-π stacking interactions .

Linker Modifications

Methylene vs. Propanamide
  • 3-(1H-Indol-3-yl)-N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
    • Structural Difference: Propanamide linker with an indole substituent.
    • Impact: The longer linker and indole group (MW 350.4 g/mol) may enhance interaction with hydrophobic binding pockets but reduce solubility .

Q & A

Q. What are the common synthetic routes for [1,2,4]triazolo[4,3-b]pyridazine derivatives like 3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide?

The synthesis typically involves cyclization reactions of hydrazine derivatives with azine precursors. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine intermediates are synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate . Subsequent functionalization (e.g., methoxy substitution) is achieved through nucleophilic aromatic substitution. The benzamide moiety is introduced via Mitsunobu or alkylation reactions using intermediates like 2-hydroxymethylbenzo[b][1,4]oxazine derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., methoxy group at position 6, cyano group on benzamide) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • Elemental Analysis : To validate purity and stoichiometry .
  • Melting Point Determination : To assess crystalline stability .

Q. How is the antiproliferative activity of this compound evaluated in vitro?

Standard protocols involve:

  • Cell Viability Assays : Use of endothelial or tumor cell lines (e.g., HUVEC, HeLa) treated with varying concentrations (e.g., 0.1–100 µM) over 48–72 hours. Activity is measured via MTT or ATP-based luminescence assays .
  • Control Compounds : Include benzamidine derivatives for comparative SAR analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine?

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd2(dba)3) improve cross-coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane/water mixtures) enhance reaction rates for nucleophilic substitutions .
  • Temperature Control : Cyclization reactions often require reflux conditions (e.g., 90–110°C) for optimal ring closure .

Q. What strategies address conflicting bioactivity data when replacing benzamidine groups with triazolopyridazine moieties?

In some cases, replacing benzamidine with triazolopyridazine abolishes thrombin inhibition but enhances antiproliferative effects. To resolve contradictions:

  • Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target affinity .
  • Cellular Pathway Analysis : Use phosphoproteomics to identify off-target kinase inhibition (e.g., c-Met, BCR-ABL) .
  • Structural Modeling : Overlay docking poses of benzamidine and triazolopyridazine derivatives to identify steric/electronic mismatches .

Q. How can X-ray crystallography resolve ambiguities in regiochemistry or tautomerism?

  • Co-Crystallization : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .
  • Small-Molecule Crystallography : Resolve tautomeric forms (e.g., triazole vs. triazolium) using high-resolution (<1.5 Å) datasets .

Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) and toxicity profiles?

  • Rodent Models : Administer the compound orally (e.g., 10–50 mg/kg) to assess bioavailability, half-life, and tissue distribution .
  • Cardiotoxicity Screening : Monitor heart rate, contractility, and histopathology to detect off-target PDE inhibition .
  • Metabolite Identification : Use LC-HRMS to track oxidative metabolites (e.g., CYP3A4-mediated demethylation) .

Q. How do fluorine substitutions impact physicochemical and bioactivity properties?

  • Hydrogen Bonding : Fluorine at the benzamide para position enhances solubility and mimics benzamidine’s electrostatic interactions .
  • Metabolic Stability : Fluorine reduces CYP-mediated degradation, improving plasma exposure .
  • SAR Studies : Compare IC50 values of 3,5-difluoro vs. 4-fluoro analogs to optimize selectivity .

Methodological Recommendations

  • For NMR Ambiguities : Use heteronuclear experiments (e.g., HSQC, HMBC) to assign overlapping proton signals in the triazolopyridazine core .
  • For Low Solubility : Prepare ester prodrugs (e.g., ethyl esters) to enhance in vivo bioavailability .
  • For Off-Target Effects : Employ kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous kinase inhibition .

Data Contradiction Analysis Example

Issue : Triazolopyridazine derivatives show antiproliferative activity but lack thrombin inhibition .
Resolution :

Confirm thrombin assay conditions (e.g., substrate concentration, pH).

Test alternative scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) to restore dual activity .

Use molecular dynamics simulations to evaluate triazolopyridazine’s steric clashes in thrombin’s active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.